5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is a chemical compound with the molecular formula C14H7F3N2O2S. It is known for its unique structure, which includes a nitro group, a trifluoromethyl group, and a sulfanyl group attached to a benzenecarbonitrile core. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile typically involves the reaction of 5-nitro-2-chlorobenzonitrile with 3-(trifluoromethyl)thiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: 5-Amino-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenecarbonitrile.
Scientific Research Applications
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is not fully understood. its biological effects are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-{[4-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile: Similar structure but with the trifluoromethyl group in a
Biological Activity
5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbonitrile is a chemical compound characterized by its unique structural features, including a nitro group, a trifluoromethyl group, and a sulfanyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C14H7F3N2O2S
- IUPAC Name : 5-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile
- CAS Number : 320421-45-2
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties. The following sections detail the findings from various studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values (the concentration required to inhibit cell growth by 50%) for these cell lines were reported to be in the micromolar range, indicating moderate efficacy compared to established chemotherapeutics.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
HeLa | Not specified | Cell cycle arrest |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may undergo bioreduction within cells, generating reactive intermediates that interact with cellular macromolecules, leading to cytotoxicity.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on various synthesized derivatives highlighted that compounds with similar structures showed promising results against resistant bacterial strains, suggesting a potential pathway for developing new antibiotics.
- Anticancer Research : In vivo studies using tumor-bearing mice demonstrated that treatment with the compound led to significant tumor growth suppression compared to control groups. This supports its potential as a therapeutic agent in oncology.
- Synergistic Effects : Research has also indicated that when used in combination with other chemotherapeutic agents, this compound may enhance efficacy and reduce side effects associated with conventional treatments.
Properties
IUPAC Name |
5-nitro-2-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2S/c15-14(16,17)10-2-1-3-12(7-10)22-13-5-4-11(19(20)21)6-9(13)8-18/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPYLMGZKZXSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.